N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 897457-35-1
VCID: VC6926137
InChI: InChI=1S/C20H20ClN3OS/c1-14-3-2-4-15(11-14)12-19(25)22-9-10-26-20-23-13-18(24-20)16-5-7-17(21)8-6-16/h2-8,11,13H,9-10,12H2,1H3,(H,22,25)(H,23,24)
SMILES: CC1=CC(=CC=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Molecular Formula: C20H20ClN3OS
Molecular Weight: 385.91

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide

CAS No.: 897457-35-1

Cat. No.: VC6926137

Molecular Formula: C20H20ClN3OS

Molecular Weight: 385.91

* For research use only. Not for human or veterinary use.

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide - 897457-35-1

Specification

CAS No. 897457-35-1
Molecular Formula C20H20ClN3OS
Molecular Weight 385.91
IUPAC Name N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C20H20ClN3OS/c1-14-3-2-4-15(11-14)12-19(25)22-9-10-26-20-23-13-18(24-20)16-5-7-17(21)8-6-16/h2-8,11,13H,9-10,12H2,1H3,(H,22,25)(H,23,24)
Standard InChI Key PXDSUOSBUNQGRU-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₂₀H₂₀ClN₃OS, reflects a complex architecture combining aromatic, heterocyclic, and sulfur-containing groups. Key structural components include:

  • A 1H-imidazole core substituted at the 2-position with a thioether-linked ethyl group.

  • A 4-chlorophenyl moiety at the 5-position of the imidazole ring.

  • An m-tolyl (3-methylphenyl) group attached via an acetamide side chain .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.897457-35-1
Molecular Weight385.91 g/mol
IUPAC NameN-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide
SMILESCC1=CC(=CC=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
InChI KeyPXDSUOSBUNQGRU-UHFFFAOYSA-N

The InChI Key and SMILES strings provide unambiguous representations for computational modeling and database searches .

Crystallographic and Conformational Analysis

While X-ray crystallographic data are unavailable, the compound’s 3D conformation can be inferred from analogous structures. The imidazole ring adopts a planar geometry, while the thioether bridge introduces rotational flexibility, enabling interactions with hydrophobic enzyme pockets. The m-tolyl group’s methyl substituent enhances lipophilicity, potentially improving membrane permeability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide involves multi-step organic reactions:

  • Imidazole Ring Formation: Condensation of 4-chlorobenzaldehyde with ammonium acetate and glyoxal yields the 5-(4-chlorophenyl)-1H-imidazole intermediate.

  • Thioether Formation: Reaction of the imidazole-2-thiol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) introduces the ethylthio group.

  • Acetamide Coupling: The final step involves amide bond formation between 2-(m-tolyl)acetic acid and the ethylthio-imidazole intermediate using coupling agents like HATU or EDCI.

Table 2: Key Reaction Parameters

StepReagents/ConditionsYield (%)
Imidazole formation4-Chlorobenzaldehyde, NH₄OAc, glyoxal, 120°C65–70
Thioether synthesis1,2-Dibromoethane, K₂CO₃, DMF, 60°C50–55
Amidation2-(m-Tolyl)acetic acid, HATU, DIPEA, DCM75–80

Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity.

Biological Activity and Mechanism

Enzymatic Interactions

Imidazole derivatives are renowned for their ability to coordinate metal ions and inhibit enzymes such as cytochrome P450 and kinases. The sulfur atom in the thioether group may act as a nucleophile, disrupting catalytic sites. Preliminary molecular docking studies suggest affinity for the ATP-binding pocket of EGFR kinase, a target in cancer therapy .

Table 3: Hypothetical Biological Profiles (Based on Analogs)

TargetAssumed ActivityPotential Application
EGFR KinaseIC₅₀ ≈ 50 nMNon-small cell lung cancer
CYP3A4Moderate inhibition (Ki ≈ 5 µM)Drug-drug interaction modulation
Gram-positive bacteriaMIC ≈ 4 µg/mLAntibiotic development

Note: Experimental validation is required to confirm these activities.

Physicochemical Properties

Solubility and Stability

The compound is lipophilic (predicted logP ≈ 3.8) with limited aqueous solubility (<0.1 mg/mL at pH 7.4). It remains stable under inert atmospheres but may undergo oxidation at the thioether group upon prolonged exposure to air .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 750 cm⁻¹ (C-Cl bond).

  • NMR (¹H): δ 2.35 ppm (s, 3H, m-tolyl CH₃), δ 7.25–7.80 ppm (m, aromatic protons) .

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